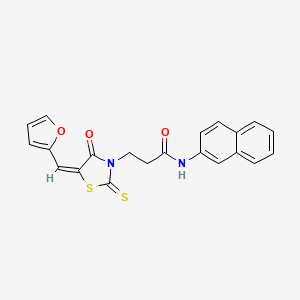

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)propanamide

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core modified with a furan-2-ylmethylene group at position 5 and a naphthalen-2-ylpropanamide substituent. Its molecular formula is C₂₀H₁₇N₃O₃S₂ (molecular weight: ~415.5 g/mol), with a predicted density of 1.48 g/cm³ and pKa of 12.96 . The furan group may contribute to hydrogen bonding, while the thioxothiazolidinone core is associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-19(22-16-8-7-14-4-1-2-5-15(14)12-16)9-10-23-20(25)18(28-21(23)27)13-17-6-3-11-26-17/h1-8,11-13H,9-10H2,(H,22,24)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQUVBPRKFERS-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)propanamide typically involves the following steps:

Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and furfural.

Attachment of the Naphthalene Moiety: The final step involves the coupling of the intermediate with a naphthalene derivative, often through an amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the thioxothiazolidinone moiety to a more reduced form.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the thiazolidinone core is particularly interesting due to its known pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)propanamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in a different context, it might interact with other molecular targets, such as receptors or enzymes, to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s uniqueness lies in its naphthalen-2-yl and furan-2-ylmethylene substituents. Below is a comparison with structurally related thiazolidinone derivatives:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Pharmacokinetic Properties

- Ionization : The high predicted pKa (~12.96) indicates that the compound is predominantly unionized at physiological pH, favoring passive diffusion across membranes .

- Synthetic Feasibility: Analogues like those in and are synthesized via base-catalyzed condensation of aldehydes with thiazolidinone precursors. The target compound likely follows a similar route, using furfuraldehyde as the aldehyde component .

Methodological Considerations for Comparison

- Virtual Screening : emphasizes that structural similarity metrics (e.g., Tanimoto coefficients) and docking algorithms (e.g., AutoDock’s Lamarckian genetic algorithm in ) are critical for comparing bioactivity. The target compound’s naphthalene group may yield superior docking scores due to stronger van der Waals interactions .

- CMC Determination : While unrelated to surfactants (), methods like spectrofluorometry could assess aggregation tendencies, which are relevant for solubility profiling .

Biological Activity

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)propanamide is a complex organic compound featuring a thiazolidinone core, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key structural components:

- Thiazolidinone Core : This core is known for its biological significance and ability to interact with various biological targets.

- Furan Moiety : The presence of the furan ring enhances the compound's reactivity and potential biological activity.

- Naphthalene Substituent : This aromatic group may contribute to the compound's interaction with biological molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. |

| Anticancer | Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly in leukemia and breast cancer models. |

| Anti-inflammatory | The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to act through:

- Enzyme Inhibition : The thiazolidinone structure allows for interaction with enzymes involved in disease pathways, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment.

- Modulation of Cell Signaling Pathways : By affecting key signaling pathways, the compound may influence cell proliferation and apoptosis in cancer cells.

Anticancer Activity

A study explored the anticancer effects of thiazolidinone derivatives similar to this compound. Compounds bearing furan moieties exhibited moderate to strong antiproliferative activity in human leukemia cell lines. The results indicated that specific substitutions on the thiazolidinone core significantly influenced cytotoxicity and apoptosis induction .

Antimicrobial Effects

Another research highlighted the antimicrobial properties of thiazolidinone derivatives with furan rings. These compounds showed promising activity against various bacterial strains, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-2-yl)propanamide?

A common approach involves condensation reactions between thiazolidinone derivatives and substituted naphthylamines. For example, analogous thiazolidinone intermediates can be synthesized by reacting 5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid with chloroacetyl chloride under reflux in triethylamine, followed by coupling with N-(naphthalen-2-yl)propanamide . Reaction progress is typically monitored via TLC (e.g., silica gel GF254, ethyl acetate/hexane) to confirm intermediate formation .

Q. How should researchers characterize the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and molecular conformation. For example, SCXRD analysis of a related thiazolidinone derivative (N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide) confirmed the (E)-configuration of the furan-methylene group with an R factor of 0.049 . Complementary techniques include:

Q. What solvent systems are optimal for recrystallization?

Petroleum ether or ethyl acetate/hexane mixtures (1:3 v/v) are effective for recrystallizing thiazolidinone derivatives, yielding high-purity solids (>98% by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., inconsistent IC values in enzyme inhibition assays) may arise from:

- Purity : Validate compound purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

- Stereochemical stability : Assess (E/Z)-isomerization under assay conditions (e.g., pH, temperature) using chiral HPLC .

- Assay interference : Test for thiol-reactive byproducts (e.g., free thioxo groups) via Ellman’s assay .

Q. What strategies optimize yield in large-scale synthesis?

Design of Experiments (DoE) methodologies, such as response surface modeling, can identify critical parameters:

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematic modifications to the thiazolidinone core and naphthylamide substituent can reveal SAR trends:

- Thioxo vs. oxo substitution : Replace the 2-thioxo group with a ketone to assess impact on target binding .

- Furan vs. other heterocycles : Substitute furan-2-ylmethylene with thiophene or pyrrole derivatives to evaluate electronic effects .

- Naphthylamide substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the naphthalene 1-position to modulate lipophilicity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations and DFT calculations (e.g., B3LYP/6-31G*) can model:

- LogP : Predicted ~3.2 ± 0.3, indicating moderate blood-brain barrier penetration .

- Metabolic stability : CYP3A4-mediated oxidation hotspots are identified at the furan methylene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.